Siamycin I
Overview
Description
Mechanism of Action
Target of Action
Siamycin I, a 21-residue tricyclic peptide, is a secondary metabolite in actinomycetes . It primarily targets the HIV-1 and HIV-2 viruses . It also inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system . Furthermore, it interacts with the lipid II precursor in peptidoglycan biosynthesis .
Result of Action
The primary result of this compound’s action is the inhibition of HIV fusion . It also suppresses the expression of both fsrBDC and gelE-sprE transcripts , which are involved in the production of gelatinase, an enzyme that breaks down gelatin and collagen.
Biochemical Analysis
Biochemical Properties
Siamycin I interacts with various biomolecules, including enzymes and proteins, to exert its effects. It inhibits the gelatinase and gelatinase biosynthesis-activating pheromone (GBAP) signaling via the FsrC-FsrA two-component regulatory system in a noncompetitive manner . This compound suppresses the expression of both fsrBDC and gelE-sprE transcripts .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It is effective against acute HIV type 1 (HIV-1) and HIV-2 infections . It inhibits fusion between C8166 cells and CEM-SS cells chronically infected with HIV . This compound also attenuates biofilm formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with lipid II and inhibits cell wall biosynthesis . It has been suggested that this compound binds noncovalently . An HIV-1 resistant variant was selected by in vitro passage of virus in the presence of increasing concentrations of this compound .
Temporal Effects in Laboratory Settings
This compound has shown to have different effects over time in laboratory settings. It inhibits both gelatinase production and GBAP production at submicromolar concentrations . It also inhibits E. faecalis cell growth at concentrations above micromolar concentrations .
Metabolic Pathways
It is known that this compound interacts with lipid II and inhibits cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Siamycin I is typically isolated from the fermentation broth of Streptomyces strains . The fermentation medium often includes lactose, dextrin, glucose, corn steep liquor, rice bran, potassium dihydrogen phosphate, and cobalt chloride, maintained at a pH of 7.0 . The fermentation process is carried out at 28°C for approximately 88 hours with continuous shaking .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation followed by extraction using n-butanol . The extract is then subjected to chromatographic techniques, including reversed-phase silica gel chromatography and Sephadex LH-20 column chromatography, to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Siamycin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the peptide to its reduced form.
Substitution: this compound can participate in substitution reactions, particularly at its amino acid residues.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol or beta-mercaptoethanol.
Substitution Reagents: Various nucleophiles depending on the target residue.
Major Products: The major products of these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives with modified biological activities .
Scientific Research Applications
Siamycin I has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure and function of lasso peptides.
Biology: Investigated for its role in bacterial quorum sensing and inhibition of bacterial growth.
Medicine: Explored as a potential therapeutic agent for HIV due to its ability to inhibit HIV fusion.
Industry: Potential applications in developing new antibiotics and antiviral agents.
Comparison with Similar Compounds
Siamycin I is unique among lasso peptides due to its specific tricyclic structure and potent biological activities . Similar compounds include:
Siamycin II: Structurally related to this compound but with slight variations in amino acid composition.
Humidimycin: Another lasso peptide with strong antimicrobial activities.
Microcin J25: A well-known lasso peptide with antibacterial properties.
This compound stands out due to its dual activity against HIV and bacteria, making it a promising candidate for further research and development .
Biological Activity
Siamycin I is a lasso peptide produced by the bacterium Streptomyces spp., notable for its diverse biological activities, particularly its antimicrobial properties. This article delves into the compound's mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Overview of this compound
This compound is a 21-amino-acid cyclic peptide characterized by a unique lasso structure, which includes an N-terminal macrocyclic ring and a C-terminal tail that is threaded through the ring. This structural configuration contributes to its stability and biological activity, allowing it to target specific cellular processes in bacteria.
This compound primarily exerts its effects by targeting lipid II, a crucial precursor in peptidoglycan biosynthesis. This interaction disrupts cell wall formation in Gram-positive bacteria, leading to cell lysis and death. The compound activates the liaI stress response in bacteria, indicating a stress response to compromised cell wall integrity . Furthermore, mutations in the WalKR two-component system can confer resistance to this compound by promoting cell wall thickening .
Biological Activities
- Antimicrobial Activity : this compound has demonstrated potent antimicrobial effects against various Gram-positive pathogens, including Enterococcus faecalis and Staphylococcus aureus. Its ability to inhibit quorum sensing in E. faecalis further underscores its potential as an anti-infective agent .
- Anti-HIV Properties : Research indicates that this compound can inhibit HIV replication by disrupting autophosphorylation activity in viral proteins, suggesting a dual role in both bacterial and viral infections .
- Quorum Sensing Inhibition : this compound impacts biofilm formation and quorum sensing mechanisms in bacteria, which are critical for their pathogenicity. By inhibiting the production of signaling molecules like gelatinase biosynthesis activating peptide (GBAP), this compound reduces biofilm development in E. faecalis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its amino acid composition and structural integrity. Mutational studies have identified key residues that influence its antimicrobial efficacy:
- Key Residues : Specific amino acids such as Gly1, Arg7, Glu8, and Trp9 are essential for maintaining its biological activity and stability .
- Lasso Structure : The unique threading of the C-terminal tail through the macrocyclic ring enhances resistance to proteolytic degradation, making it a robust candidate for therapeutic applications .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- In vitro Studies : In laboratory settings, this compound has shown significant inhibition of growth in pathogenic strains of Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating its potency against these organisms .
- Combination Therapies : When used in conjunction with other antimicrobial agents, this compound enhances their effectiveness, particularly against resistant strains of bacteria .
Data Table: Biological Activity Summary
Biological Activity | Effect | Target Organism |
---|---|---|
Antimicrobial | Inhibits growth | Staphylococcus aureus |
Quorum Sensing Inhibition | Disrupts biofilm formation | Enterococcus faecalis |
Anti-HIV | Inhibits viral replication | HIV |
Cell Wall Biosynthesis Inhibition | Compromises cell integrity | Gram-positive bacteria |
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(1S,4S,7S,13R,19S,22S,25S,28S,31R,36R,39S,45S,51S,54R,60S)-60-(2-amino-2-oxoethyl)-4-benzyl-25-[(2S)-butan-2-yl]-39-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-7,22-dimethyl-51-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,38,41,44,47,50,53,56,59,62-nonadecaoxo-28,45-di(propan-2-yl)-33,34,64,65-tetrathia-3,6,9,12,15,18,21,24,27,30,37,40,43,46,49,52,55,58,61-nonadecazatricyclo[34.21.5.413,54]hexahexacontane-31-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H131N23O26S4/c1-11-50(8)80-96(144)119-79(49(6)7)95(143)117-71(93(141)112-63(32-54-22-16-13-17-23-54)87(135)115-66(97(145)146)34-56-37-99-59-25-19-18-24-58(56)59)46-150-149-45-70-92(140)113-64(35-72(98)123)88(136)114-65-36-73(124)108-69(91(139)110-60(30-47(2)3)83(131)101-41-77(128)118-78(48(4)5)94(142)103-40-75(126)107-67(42-121)90(138)116-70)44-148-147-43-68(109-76(127)38-100-81(129)51(9)104-86(134)62(111-89(65)137)31-53-20-14-12-15-21-53)84(132)102-39-74(125)106-61(33-55-26-28-57(122)29-27-55)85(133)105-52(10)82(130)120-80/h12-29,37,47-52,60-71,78-80,99,121-122H,11,30-36,38-46H2,1-10H3,(H2,98,123)(H,100,129)(H,101,131)(H,102,132)(H,103,142)(H,104,134)(H,105,133)(H,106,125)(H,107,126)(H,108,124)(H,109,127)(H,110,139)(H,111,137)(H,112,141)(H,113,140)(H,114,136)(H,115,135)(H,116,138)(H,117,143)(H,118,128)(H,119,144)(H,120,130)(H,145,146)/t50-,51-,52-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYRKTDGDMHVHR-NEKRQKPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC3CC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(NC(=O)C(NC3=O)CC5=CC=CC=C5)C)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CC5=CC=CC=C5)C)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CO)C(C)C)CC(C)C)CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H131N23O26S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70167811 | |
Record name | Siamycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2163.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164802-68-0 | |
Record name | Siamycin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164802680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Siamycin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70167811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.